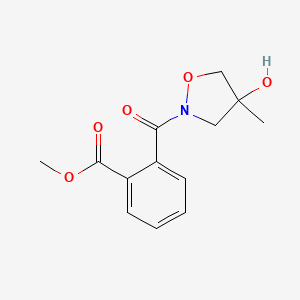

Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate

CAS No.:

Cat. No.: VC16773395

Molecular Formula: C13H15NO5

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO5 |

|---|---|

| Molecular Weight | 265.26 g/mol |

| IUPAC Name | methyl 2-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)benzoate |

| Standard InChI | InChI=1S/C13H15NO5/c1-13(17)7-14(19-8-13)11(15)9-5-3-4-6-10(9)12(16)18-2/h3-6,17H,7-8H2,1-2H3 |

| Standard InChI Key | YNLMJEPXHLXGRQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CN(OC1)C(=O)C2=CC=CC=C2C(=O)OC)O |

Introduction

Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate, also referred to by its systematic IUPAC name, is a specialized organic compound with applications in synthetic chemistry and potential pharmaceutical relevance. This compound belongs to the class of isoxazolidine derivatives and features a benzoate ester moiety. It has been studied for its structural properties and potential bioactivity.

Physical Characteristics

Synthesis

The synthesis of methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate typically involves cyclization reactions that form the isoxazolidine ring structure, followed by esterification at the benzoic acid moiety:

-

Key steps include:

-

Formation of the isoxazolidine ring through cyclization of precursors such as hydroxylamines and alkenes.

-

Introduction of the methyl ester group via esterification using methanol and acidic catalysts.

-

-

Reaction conditions:

-

Mild temperatures to preserve the stereochemistry at the chiral center.

-

Use of organic solvents for optimal yields.

-

Applications and Potential Uses

-

Pharmaceutical Applications:

-

Synthetic Chemistry:

-

The compound serves as an intermediate in synthesizing more complex molecules due to its reactive functional groups (hydroxyl, ester, and carbonyl).

-

Structural Analysis

The structure of methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate has been elucidated using advanced spectroscopic techniques:

-

NMR Spectroscopy:

-

Proton () NMR reveals signals corresponding to aromatic hydrogens, hydroxyl groups, and methyl groups.

-

Carbon () NMR highlights the carbonyl carbons of the ester and amide groups.

-

-

IR Spectroscopy:

-

Strong absorption bands for carbonyl () stretching near 1720 cm.

-

Hydroxyl () stretching vibrations around 3200–3500 cm.

-

-

Chirality:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume